

Application Note: Quantitative Analysis of Hydrocarbons Using Octane-d18

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Compound of Interest

Compound Name: Octane-d18

Cat. No.: B101539

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Introduction

The quantitative analysis of hydrocarbons is crucial in various fields, including environmental monitoring, petroleum and fuel characterization, and drug development.[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, and the use of a deuterated internal standard, such as **Octane-d18**, significantly enhances the accuracy and reliability of quantification.[1][6][7] This method, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample preparation and instrument response.[6] **Octane-d18**, being chemically identical to octane, co-elutes with the target analyte, but its higher mass allows for distinct detection by the mass spectrometer, ensuring precise quantification.[1][8]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves adding a known amount of an isotopically labeled standard (e.g., **Octane-d18**) to a sample containing the analyte of interest (e.g., octane). The labeled standard has a different mass but exhibits nearly identical chemical and physical properties to the native analyte.[6][9] During sample extraction, cleanup, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard.[6] By measuring the ratio of the response of the native analyte to the deuterated standard, the original concentration of the analyte can be accurately determined, irrespective of the recovery efficiency.[6]

Protocol 1: Quantitative Analysis of Aliphatic Hydrocarbons by GC-MS using Octane-d18

This protocol details the quantitative analysis of a specific aliphatic hydrocarbon (n-octane) in a sample matrix using **Octane-d18** as an internal standard.

1. Materials and Reagents

- Solvents: Dichloromethane (DCM), Hexane (pesticide grade or equivalent)
- Standards:
 - n-Octane (analytical standard)
 - **Octane-d18** (internal standard)
- Sample Matrix: e.g., water, soil, biological tissue
- Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa
- Equipment:
 - Gas Chromatograph with Mass Spectrometer (GC-MS)
 - Autosampler
 - Vortex mixer
 - Centrifuge

2. Standard Preparation

- Primary Stock Standard (n-Octane): Prepare a 1000 µg/mL stock solution of n-octane in hexane.
- Internal Standard Stock (**Octane-d18**): Prepare a 1000 µg/mL stock solution of **Octane-d18** in hexane.

- Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL of **Octane-d18**.

Calibration Level	n-Octane Concentration (µg/mL)	Octane-d18 Concentration (µg/mL)
1	1	10
2	5	10
3	10	10
4	25	10
5	50	10
6	100	10

3. Sample Preparation

- Liquid Samples (e.g., Water):
 - To 10 mL of the water sample in a separatory funnel, add 10 µL of the 1000 µg/mL **Octane-d18** internal standard stock solution.
 - Add 5 mL of dichloromethane and shake vigorously for 2 minutes.
 - Allow the layers to separate and collect the organic (bottom) layer.
 - Repeat the extraction twice more with 5 mL of DCM.
 - Combine the organic extracts and concentrate to 1 mL under a gentle stream of nitrogen.
- Solid Samples (e.g., Soil):
 - Weigh 10 g of the homogenized soil sample into a beaker.

- Spike the sample with 10 μ L of the 1000 μ g/mL **Octane-d18** internal standard stock solution.
- Add 20 mL of a 1:1 hexane:acetone mixture and sonicate for 15 minutes.
- Decant the solvent and repeat the extraction twice.
- Combine the extracts and concentrate to 1 mL.

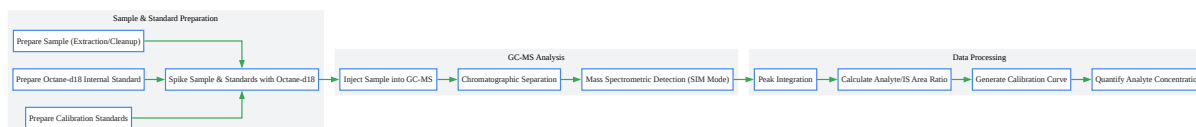
4. GC-MS Instrumental Parameters

Parameter	Setting
Gas Chromatograph	
Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume	1 µL
Injector Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temp 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Impact (EI)
Ionization Energy	70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions (n-Octane)	m/z 57, 85, 114
SIM Ions (Octane-d18)	m/z 66, 98, 132
Transfer Line Temp	280°C
Ion Source Temp	230°C

5. Data Analysis and Quantification

- **Calibration Curve:** Generate a calibration curve by plotting the ratio of the peak area of n-octane to the peak area of **Octane-d18** against the concentration of n-octane for the calibration standards.
- **Quantification:** Determine the concentration of n-octane in the samples by calculating the peak area ratio and using the calibration curve.

GC-MS Analysis Workflow



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Caption: Workflow for quantitative hydrocarbon analysis using GC-MS with an internal standard.

Protocol 2: Quantitative ^1H -NMR Analysis of Hydrocarbon Functional Groups

While **Octane-d18** is primarily used in MS, deuterated compounds are also essential in NMR as solvents. For quantitative NMR (qNMR) of hydrocarbons, an internal standard with a distinct, non-overlapping signal is used for quantification. This protocol outlines a general qNMR approach for hydrocarbon analysis.^{[10][11][12][13]}

1. Materials and Reagents

- Solvent: Chloroform-d (CDCl_3) containing a known concentration of an internal standard (e.g., 1,3,5-trichlorobenzene).
- NMR Tubes: 5 mm high-precision NMR tubes.
- Sample: Hydrocarbon mixture (e.g., gasoline, diesel).

2. Sample Preparation

- Accurately weigh approximately 10 mg of the hydrocarbon sample into a vial.
- Add a precise volume (e.g., 0.75 mL) of the CDCl₃ solution containing the internal standard.
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution to an NMR tube.

3. ¹H-NMR Instrumental Parameters

Parameter	Setting
Spectrometer Frequency	400 MHz or higher
Solvent	CDCl ₃
Pulse Sequence	zg30 (or similar quantitative pulse program)
Relaxation Delay (d1)	30 s (to ensure full relaxation of all protons)
Number of Scans	16 or higher for good signal-to-noise
Acquisition Time	> 3 s
Spectral Width	20 ppm

4. Data Processing and Analysis

- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integrate the signal of the internal standard and the signals corresponding to different hydrocarbon functional groups (e.g., aromatic, olefinic, paraffinic CH, CH₂, CH₃).[\[11\]](#)[\[13\]](#)
- Calculate the concentration of each functional group using the following equation:

$$C_x = (I_x / N_x) * (N_{is} / I_{is}) * (M_x / M_{is}) * C_{is}$$

Where:

- C_x = Concentration of the analyte functional group
- I_x = Integral of the analyte signal
- N_x = Number of protons giving rise to the analyte signal
- I_{is} = Integral of the internal standard signal
- N_{is} = Number of protons giving rise to the internal standard signal
- M_x = Molar mass of the analyte functional group
- M_{is} = Molar mass of the internal standard
- C_{is} = Concentration of the internal standard

Quantitative NMR Analysis Workflow



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Caption: Workflow for quantitative ¹H-NMR analysis of hydrocarbon functional groups.

Data Presentation: Representative Quantitative Results

The following table summarizes typical quantitative data obtained from a GC-MS analysis of n-octane in a spiked sample using **Octane-d18** as an internal standard.

Sample ID	n-Octane Peak Area	Octane-d18 Peak Area	Area Ratio (Octane/Octane-d18)	Calculated Concentration (µg/mL)	Spiked Concentration (µg/mL)	Recovery (%)
Blank	ND	150,234	0	ND	0	-
Sample 1	75,123	149,876	0.501	49.8	50	99.6
Sample 2	76,543	152,112	0.503	50.1	50	100.2
Sample 3	74,321	148,990	0.499	49.6	50	99.2
Average	0.501	49.8	50	99.7		
RSD (%)	0.4%	0.5%	0.5%			

ND = Not Detected; RSD = Relative Standard Deviation

This application note provides a framework for the quantitative analysis of hydrocarbons using **Octane-d18** with GC-MS and outlines a complementary qNMR approach. Researchers and scientists can adapt these protocols to suit their specific sample matrices and analytical instrumentation.

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